2-(5-Bromopyridin-2-yl)cyclopentanone
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Overview
Description
2-(5-Bromopyridin-2-yl)cyclopentanone is an organic compound with the molecular formula C10H10BrNO. It is a derivative of cyclopentanone, where a bromopyridine group is attached to the cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanone typically involves the bromination of pyridine followed by its coupling with cyclopentanone. One common method involves the use of 5-bromopyridine as a starting material. The bromopyridine is first activated through a halogenation reaction, and then it undergoes a coupling reaction with cyclopentanone under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with similar bromine and pyridine functionalities.
2-Amino-5-bromopyridine: Contains an amino group instead of a cyclopentanone ring.
Methyl 5-bromopyridine-3-carboxylate: A derivative with a carboxylate group.
Uniqueness
2-(5-Bromopyridin-2-yl)cyclopentanone is unique due to its combination of a cyclopentanone ring and a bromopyridine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8H,1-3H2 |
InChI Key |
RUQHKPCOGQETJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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